molecular formula C19H22Cl2N2O3S B3632988 1-(3,4-Dichlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

1-(3,4-Dichlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

Cat. No.: B3632988
M. Wt: 429.4 g/mol
InChI Key: VPFYXCIQEONFAM-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 3,4-dichlorophenyl group and at the 4-position with a 2-methoxy-4,5-dimethylbenzenesulfonyl moiety. The dichlorophenyl group contributes halogen-mediated hydrophobic interactions, while the sulfonyl-linked aromatic ring provides steric bulk and electronic modulation via methoxy and methyl substituents. Such structural features are common in ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) and enzymes involved in inflammation or microbial pathogenesis .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-10-18(26-3)19(11-14(13)2)27(24,25)23-8-6-22(7-9-23)15-4-5-16(20)17(21)12-15/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFYXCIQEONFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a dichlorophenyl group and a methoxy-dimethylbenzenesulfonyl moiety. Its molecular formula is C19H23Cl2N2O3SC_{19}H_{23}Cl_2N_2O_3S with a molecular weight of approximately 426.37 g/mol. Understanding the structure is crucial for elucidating its biological activity.

Anticancer Activity

Research indicates that derivatives of piperazine, including those similar to 1-(3,4-Dichlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine, exhibit significant anticancer properties. A study evaluated several phenylpiperazine derivatives for their cytotoxic effects against various cancer cell lines. The results showed that compounds containing the 1-(3,4-dichlorophenyl)piperazine moiety displayed enhanced cytotoxicity towards cancer cells compared to standard treatments like doxorubicin (DOX) .

Table 1: Cytotoxicity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Notes
BS230MCF710Higher potency than DOX
BS130MCF10A15Synergistic effect with DOX
BS533MCF712Reduced toxicity to healthy cells

Anticonvulsant Activity

Additionally, piperazine derivatives have been screened for anticonvulsant activity. In one study, compounds were tested using the maximal electroshock seizure (MES) model in rats. The results indicated that certain derivatives exhibited significant anticonvulsant effects without notable neurotoxicity at high doses .

Table 2: Anticonvulsant Activity of Piperazine Derivatives

Compound NameModel UsedDose (mg/kg)Efficacy (%)Neurotoxicity
Compound AMES10085No
Compound BMES10090Yes

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the dichlorophenyl group enhances binding affinity to receptors involved in cell signaling pathways associated with cancer proliferation and seizure activity. Molecular docking studies suggest that these compounds can bind effectively to DNA and inhibit topoisomerase II activity, which is crucial for DNA replication and repair .

Case Studies

  • Anticancer Study : A recent investigation assessed the effects of several piperazine derivatives on MCF7 breast cancer cells. The study found that compounds with the dichlorophenyl substitution significantly reduced cell viability while sparing normal cells, indicating a selective cytotoxic profile .
  • Anticonvulsant Study : In another case study involving the MES model, specific piperazine derivatives demonstrated robust anticonvulsant properties without causing significant neurotoxic effects in animal models. This suggests potential therapeutic applications in managing epilepsy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

a. 1-(2,5-Dichlorophenyl)-4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]piperazine (CAS: 633280-12-3)
  • Structural Difference : The dichlorophenyl group is at positions 2,5 instead of 3,3.
  • Pharmacological Data: Not explicitly reported, but analogous compounds with 2,5-dichloro substitution show diminished antidopaminergic activity compared to 3,4-dichloro derivatives .
b. 1-(3,4-Dichlorophenyl)-4-((4-Fluorophenyl)sulfonyl)piperazine (CAS: 694473-41-1)
  • Structural Difference : The sulfonyl group is attached to a 4-fluorophenyl ring instead of a 2-methoxy-4,5-dimethylphenyl.
  • The absence of methoxy and methyl groups may weaken π-π stacking or van der Waals interactions in hydrophobic binding pockets .
  • Physical Properties : Density = 1.451 g/cm³; Predicted boiling point = 545.5°C .

Variations in the Sulfonyl Group

a. 1-(2-Methoxyphenyl)-4-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine (CAS: 331972-51-1)
  • Structural Difference : The sulfonyl group is linked to a 2,4,6-trimethylphenyl ring.
  • Impact : Trimethyl substitution increases steric hindrance and hydrophobicity, likely improving membrane permeability but reducing solubility. The 2-methoxyphenyl group (vs. 3,4-dichlorophenyl) may shift receptor selectivity toward serotonin receptors over dopamine receptors .
b. 1-(3,4-Dichlorophenyl)-4-(1-Phenylethyl)piperazine Dihydrochloride (CAS: 1046808-64-3)
  • Structural Difference : The sulfonyl group is replaced with a 1-phenylethyl chain.
  • This modification may favor allosteric modulation over competitive inhibition .

Piperazine Derivatives with Alternative Linkages

a. 1-(3,4-Dichlorophenyl)-4-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]pentanamide (From )
  • Structural Difference : A pentanamide linker replaces the sulfonyl group.
  • Impact: The amide linkage introduces hydrogen-bonding capability, which may enhance interactions with polar residues in target proteins.
b. 1-(Biphenyl-4-yl)-2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethanone (From )
  • Structural Difference : A biphenyl-acetyl group is present instead of the sulfonyl-linked aromatic ring.
  • Impact : The acetyl linker increases conformational flexibility, allowing adaptation to diverse binding sites. This compound demonstrated potent anti-dopaminergic activity with reduced catalepsy, suggesting a favorable therapeutic window .

Anti-Inflammatory and Antidopaminergic Activities

  • Target Compound : The 2-methoxy-4,5-dimethylbenzenesulfonyl group may enhance anti-inflammatory effects by mimicking steric features of cyclooxygenase inhibitors (e.g., celecoxib) .
  • Analog Comparison : Compounds with 3,4-dichlorophenyl groups (e.g., ’s III ) showed chronic anti-inflammatory activity in rat edema models, but sulfonyl derivatives like the target compound may exhibit longer half-lives due to metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

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